3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-22(20-15-16-5-1-2-7-19(16)29-20)27-13-11-26(12-14-27)21-9-8-18(24-25-21)17-6-3-4-10-23-17/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBGHKALUOGNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multiple steps, starting with the preparation of the benzofuran and pyridazine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent. The piperazine ring is then introduced via a nucleophilic substitution reaction, followed by the coupling of the pyridazine core through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
Structural Similarities and Differences :
- Shared Features : Both compounds possess a pyridazine core and a piperazine group at the 3-position.
- Key Differences: The target compound substitutes the piperazine with a benzofuran-carbonyl group, whereas the analog in features a 3-(4-chlorophenoxy)propyl chain. The pyridazine ring in the analog is substituted with chlorine at the 3-position, absent in the target compound.
Pharmacological Implications :
- Chlorine substituents in the analog (e.g., 3-Cl) are electron-withdrawing, which could increase metabolic stability but also toxicity risks. The absence of chlorine in the target compound might reduce off-target effects .
- Both compounds likely exhibit anti-platelet or antibacterial activity due to shared pyridazine-piperazine pharmacophores, though specific target affinities may differ .
Table 1: Structural and Functional Comparison
| Feature | Target Compound | 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine |
|---|---|---|
| Pyridazine Substituents | 6-(Pyridin-2-yl) | 3-Chloro |
| Piperazine Substituent | 1-Benzofuran-2-carbonyl | 3-(4-Chlorophenoxy)propyl |
| Molecular Weight (approx.) | ~440 g/mol | ~450 g/mol |
| Potential Activity | Antiviral, CNS-targeted | Anti-platelet, antibacterial |
Comparison with Ethyl (6R)-6-{-4-[3-(-methyl-1H-pyrazol-1-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate ()
Structural Similarities and Differences :
- Shared Features : Both compounds incorporate a piperazine group linked to a pyridinyl moiety.
- Key Differences :
Pharmacological Implications :
- The spiroazetidine in the patent compound may enhance selectivity for central nervous system (CNS) targets due to rigid geometry, whereas the benzofuran-carbonyl in the target compound could favor peripheral or dual-target activity .
- The pyridazine core in the target compound is less common in CNS drugs compared to pyridine-spiro systems, suggesting divergent therapeutic applications (e.g., antiviral vs. neuropsychiatric) .
Table 2: Pharmacokinetic Comparison
| Property | Target Compound | Patent Compound (Example 9) |
|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 (lower due to ester group) |
| Metabolic Stability | High (aromatic groups resist oxidation) | Moderate (ester hydrolysis susceptibility) |
| Target Likelihood | Kinase inhibition, viral protease | GPCRs (e.g., serotonin/dopamine receptors) |
Research Findings and Mechanistic Insights
- Anti-Viral Potential: The benzofuran-carbonyl group in the target compound resembles motifs in HIV protease inhibitors, suggesting possible antiviral mechanisms .
- CNS Penetration : While the patent compound () is optimized for CNS delivery via spiroazetidine, the target compound’s benzofuran group may also support brain uptake, albeit with less specificity .
- Toxicity Profile : The absence of chlorine substituents in the target compound could reduce hepatotoxicity risks compared to chlorinated analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
